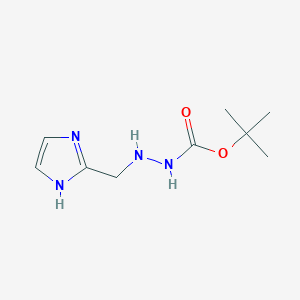
tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate: is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate typically involves the reaction of imidazole derivatives with tert-butyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a dry aprotic solvent like acetonitrile . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole oxides, while reduction can yield various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The imidazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. This coordination can modulate various biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (1H-imidazol-2-yl)methylcarbamate
- tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Comparison: While these compounds share the imidazole ring structure, tert-Butyl 2-((1H-imidazol-2-yl)methyl)hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate group. This functional group imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C9H16N4O2 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl N-(1H-imidazol-2-ylmethylamino)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-12-6-7-10-4-5-11-7/h4-5,12H,6H2,1-3H3,(H,10,11)(H,13,14) |
InChI-Schlüssel |
ZSXAGCUCPFUIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCC1=NC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


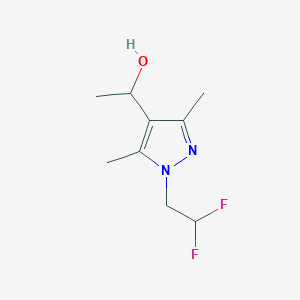
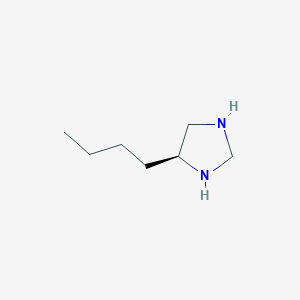
![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
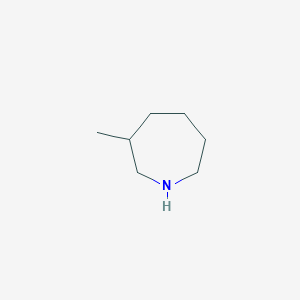
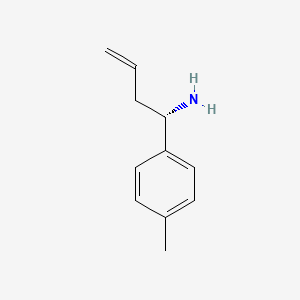
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
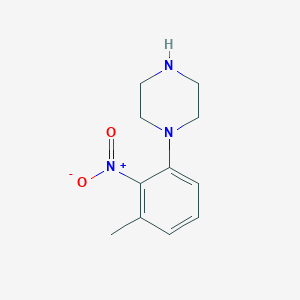

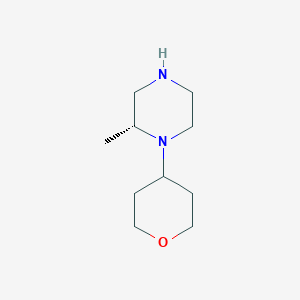
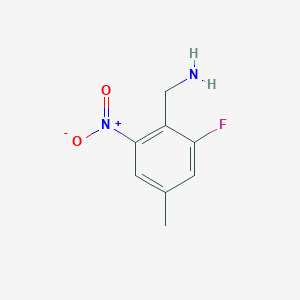
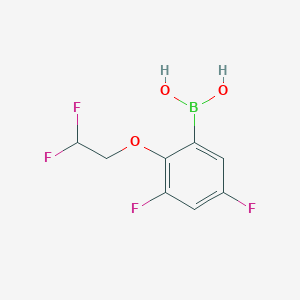
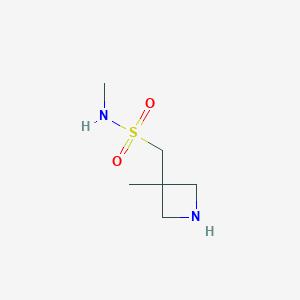
![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)

